molecular formula C11H14FN3O3S B2602697 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride CAS No. 2361743-04-4

4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2602697
CAS No.: 2361743-04-4
M. Wt: 287.31
InChI Key: AARNHCSXJPCJHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride can be achieved through a multi-step process involving the formation of the piperazine ring and subsequent functionalization with the phenylcarbamoyl and sulfonyl fluoride groups. The final step involves the conversion of the sulfonyl chloride intermediate to the sulfonyl fluoride using a chlorine-fluorine exchange reaction in the presence of potassium fluoride or potassium hydrogen difluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available and cost-effective reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive towards nucleophiles, making it a key site for substitution reactions .

Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, potassium hydrogen difluoride, and various nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and the use of phase transfer catalysts to enhance reactivity .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiolates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group forms a covalent bond with the nucleophilic site, leading to the inactivation of the target protein. This mechanism is particularly useful for studying enzyme activity and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(Phenylcarbamoyl)piperazine-1-sulfonyl fluoride include other sulfonyl fluorides such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share the sulfonyl fluoride functional group but differ in their specific substituents and overall structure.

Uniqueness: What sets this compound apart from other sulfonyl fluorides is its unique combination of the piperazine ring and phenylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it particularly valuable for specific applications in chemical biology and pharmaceutical research .

Properties

IUPAC Name

4-(phenylcarbamoyl)piperazine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O3S/c12-19(17,18)15-8-6-14(7-9-15)11(16)13-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARNHCSXJPCJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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